molecular formula C23H24N4O4 B6575218 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105222-35-2

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6575218
CAS No.: 1105222-35-2
M. Wt: 420.5 g/mol
InChI Key: DSFRKAUOENTRKW-UHFFFAOYSA-N
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Description

This intricate compound, 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione, is a fascinating molecule due to its unique structural and chemical properties. Comprised of various functional groups, it combines an oxadiazole ring with a tetrahydroquinazoline scaffold, presenting a versatile profile for numerous applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the construction of the oxadiazole ring followed by its attachment to the tetrahydroquinazoline core. A common approach includes:

  • Oxadiazole formation: : Reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

  • Coupling reactions: : Using coupling reagents such as EDCI or DCC to attach the oxadiazole moiety to the quinazoline core.

  • Final modifications: : The ethoxy and methylpropyl groups are introduced through specific alkylation reactions, using appropriate alkyl halides in the presence of bases.

Industrial Production Methods: : For industrial scale, the process involves optimizing each reaction step to maximize yield and purity while minimizing costs. Continuous flow techniques and automated synthesis platforms are often employed to ensure consistent quality.

Types of Reactions

  • Oxidation: : The compound may undergo oxidative transformations, particularly at the oxadiazole ring or the ethoxyphenyl group.

  • Reduction: : Reduction reactions can target the quinazoline ring, converting double bonds into single bonds to yield different derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at reactive positions on the oxadiazole ring and the phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Utilizes agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

  • Reduction: : Employs reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Often requires catalysts like palladium for coupling reactions or strong bases/acids for substitution reactions.

Major Products: : The products vary depending on the reaction conditions but may include hydroxylated, reduced, or substituted derivatives that can have significantly different properties.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, providing a versatile platform for developing new materials and drugs.

Biology: : In biological studies, this compound can act as a probe for investigating enzyme interactions or as a precursor for biologically active molecules.

Medicine: : Due to its structural complexity, it may be explored for potential pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory effects.

Industry: : The compound's properties can be harnessed in material science for developing advanced polymers, sensors, and other functional materials.

Mechanism of Action

The mechanism of action depends largely on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, influencing biological pathways. The oxadiazole ring is often critical in binding interactions, while the quinazoline core imparts stability and specificity. Molecular targets could include kinases, proteases, or other pivotal enzymes in disease pathways.

Unique Aspects

  • Structure: : The combination of oxadiazole and quinazoline is relatively rare, providing a unique chemical space.

  • Reactivity: : Offers diverse reactivity options due to its multiple functional groups.

Similar Compounds

  • 1-(Phenyl)-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: : Shares the quinazoline core but lacks the oxadiazole ring.

  • 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione: : Similar structure but with different substituents.

By comparing such compounds, one can elucidate the unique properties imparted by the specific arrangement and substitution pattern of the oxadiazole and quinazoline rings in the target molecule.

There you go! An in-depth dive into our intriguing compound. How’s that for some high-octane chemistry?

Properties

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-4-30-19-12-8-6-10-17(19)21-24-20(31-25-21)14-26-18-11-7-5-9-16(18)22(28)27(23(26)29)13-15(2)3/h5-12,15H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFRKAUOENTRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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